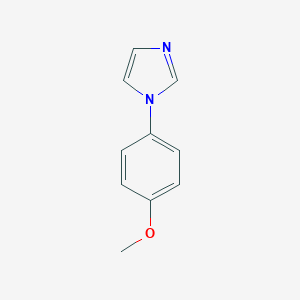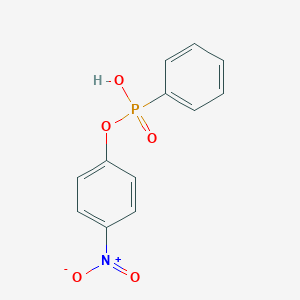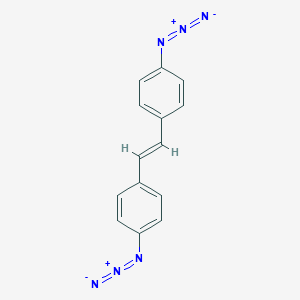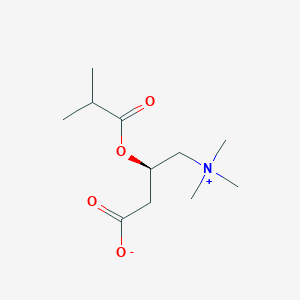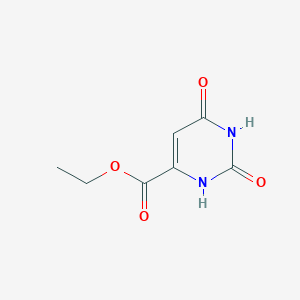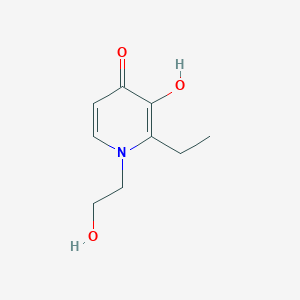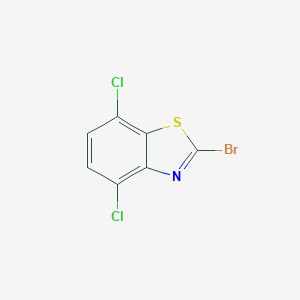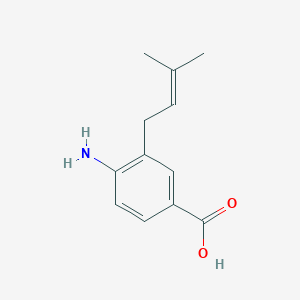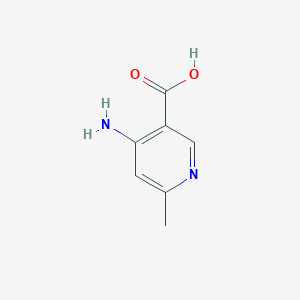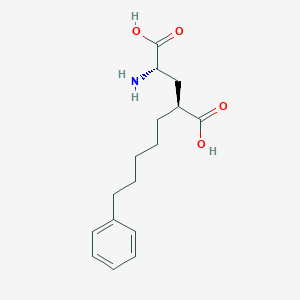
5-Phenylpentylglutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpentylglutamic acid, also known as LY404187, is a drug that belongs to the class of metabotropic glutamate receptor (mGluR) agonists. It has been found to have a potential therapeutic effect on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
5-Phenylpentylglutamic acid acts as an agonist of the mGluR group II and III receptors. These receptors are involved in the regulation of glutamate neurotransmission in the brain. Activation of these receptors results in the inhibition of glutamate release, which has been implicated in the pathogenesis of various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
5-Phenylpentylglutamic acid has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been found to increase the levels of cAMP response element-binding protein (CREB), a protein that is involved in the regulation of gene expression in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Phenylpentylglutamic acid in lab experiments is that it has a high affinity for the mGluR group II and III receptors, making it a potent agonist. However, one of the limitations of using 5-Phenylpentylglutamic acid is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-Phenylpentylglutamic acid. One area of research is to further explore its potential as a treatment for neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is to investigate the potential of 5-Phenylpentylglutamic acid as a tool for studying the mGluR group II and III receptors and their role in neurotransmission. Finally, there is a need for further research to optimize the synthesis of 5-Phenylpentylglutamic acid and to develop more water-soluble derivatives that can be used in a wider range of experimental settings.
Métodos De Síntesis
The synthesis of 5-Phenylpentylglutamic acid involves a multi-step process that includes the condensation of glutamic acid with 1-phenylpentan-1-one, followed by the reduction of the resulting ketone to the corresponding alcohol, and the protection of the amino group with a Boc group. The Boc-protected amino alcohol is then coupled with tert-butyl 2-(bromomethyl)benzoate in the presence of a base. The final step involves the removal of the Boc group with trifluoroacetic acid, resulting in the formation of 5-Phenylpentylglutamic acid.
Aplicaciones Científicas De Investigación
5-Phenylpentylglutamic acid has been extensively studied for its potential therapeutic effects on neurological disorders. It has been found to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease and has shown potential as a treatment for Parkinson's disease. It has also been found to have an antipsychotic effect in animal models of schizophrenia.
Propiedades
Número CAS |
129414-04-6 |
|---|---|
Nombre del producto |
5-Phenylpentylglutamic acid |
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
(2S,4S)-2-amino-4-(5-phenylpentyl)pentanedioic acid |
InChI |
InChI=1S/C16H23NO4/c17-14(16(20)21)11-13(15(18)19)10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11,17H2,(H,18,19)(H,20,21)/t13-,14-/m0/s1 |
Clave InChI |
JTGPMTSLXWRDMT-KBPBESRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O |
Sinónimos |
4(R)-5-phenylpentyl-glutamic acid 4(S)-5-phenylpentyl-glutamic acid 5-phenylpentyl-Glu 5-phenylpentylglutamic acid 5-phenylpentylglutamic acid, (L-erythro)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



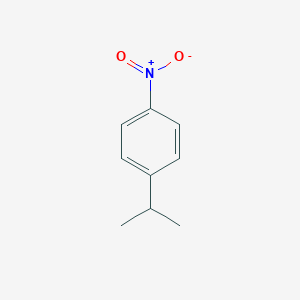
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
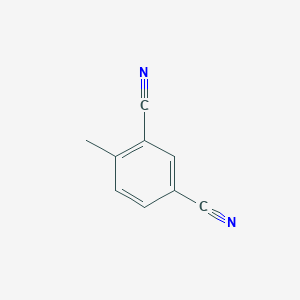
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
